8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
CAS No.:
Cat. No.: VC20442693
Molecular Formula: C15H17BFNO2
Molecular Weight: 273.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17BFNO2 |
|---|---|
| Molecular Weight | 273.11 g/mol |
| IUPAC Name | 8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
| Standard InChI | InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17)11-9-18-8-7-10(11)12/h5-9H,1-4H3 |
| Standard InChI Key | AOUKLQFSIYLHMV-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=C(C=C2)F |
Introduction
8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a complex organic compound that combines a fluorine atom with a boronic acid derivative and an isoquinoline ring. This unique structure imparts distinct chemical properties and potential applications in medicinal chemistry and organic synthesis. The compound is notable for its presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is commonly used in Suzuki-Miyaura cross-coupling reactions, a crucial method in organic synthesis for forming carbon-carbon bonds.
Synthesis and Reactions
The synthesis of 8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves several steps, including the formation of the isoquinoline ring and the introduction of the boronic acid derivative. The compound can participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling, which is facilitated by the boronic acid moiety.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Aryl halides, palladium catalyst | Aqueous conditions, base required |
| Oxidation | Hydrogen peroxide | Varies based on substrate |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
Potential Applications
This compound has potential applications in medicinal chemistry due to its ability to form carbon-carbon bonds efficiently, which is crucial in the synthesis of complex molecules. Additionally, the fluorine atom can enhance the compound's lipophilicity, potentially improving its bioavailability.
Safety and Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (If on skin: Wash with plenty of soap and water), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash before reuse).
Storage and Shipping
-
Storage: Store in a cool, dry place away from incompatible substances.
-
Shipping: Follow standard procedures for shipping hazardous materials, adhering to local regulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume